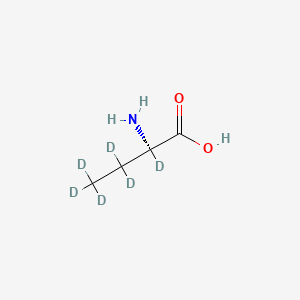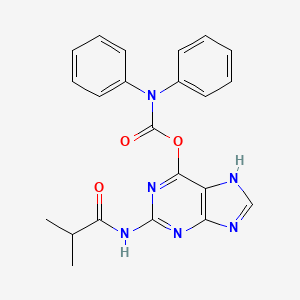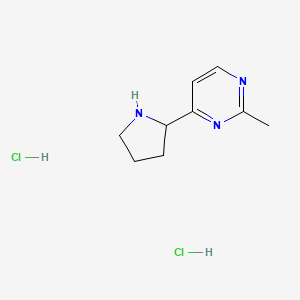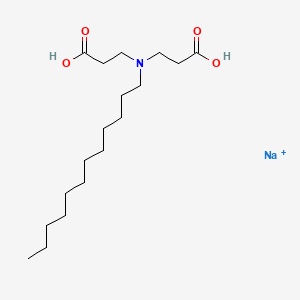
D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is a deuterated form of D-2-Aminobutyric Acid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C4H3D6NO2, and it has a molecular weight of 109.16 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid typically involves the deuteration of D-2-Aminobutyric Acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterated compounds and maintain the integrity of the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to track its movement and transformation. The deuterium atoms provide a distinct signal in NMR and MS, enabling precise analysis of metabolic processes . The compound does not exert any specific pharmacological effects but serves as a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
D-2-Aminobutyric Acid: The non-deuterated form of the compound, used in similar research applications but without the isotopic labeling.
4-Aminobutyric Acid-2,2,3,3,4,4-d6: Another deuterated amino acid with similar applications in research.
Uniqueness
D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms enhances the stability and resolution of NMR and MS signals, making it a preferred choice for detailed molecular studies .
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
109.16 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1/i1D3,2D2,3D |
InChI Key |
QWCKQJZIFLGMSD-TZMQQGIWSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)

![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)


![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)

![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)




![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
